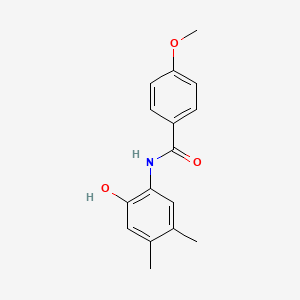![molecular formula C10H12ClNO5S B5788847 N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycine](/img/structure/B5788847.png)
N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycine, commonly known as Nimesulide, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used in the treatment of pain, inflammation, and fever. It was first synthesized in the early 1980s and has since gained popularity due to its efficacy and safety profile. Nimesulide is a selective COX-2 inhibitor, which means it selectively inhibits the cyclooxygenase-2 enzyme, responsible for the production of prostaglandins that cause inflammation and pain.
Mécanisme D'action
Nimesulide selectively inhibits the cyclooxygenase-2 enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. By inhibiting this enzyme, Nimesulide reduces the production of prostaglandins, resulting in reduced inflammation and pain.
Biochemical and Physiological Effects:
Nimesulide has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which play a crucial role in the inflammatory response. Nimesulide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
Nimesulide has several advantages for laboratory experiments. It is readily available and relatively inexpensive, making it a popular choice for researchers. It also has a well-established safety profile, which makes it a low-risk drug for use in laboratory experiments. However, like all drugs, Nimesulide has limitations. It has a short half-life, which means it may not be effective for long-term treatments. Additionally, it may have off-target effects that could interfere with the interpretation of experimental results.
Orientations Futures
There are several future directions for the use of Nimesulide in scientific research. One potential application is in the treatment of Alzheimer's disease. Several studies have shown that Nimesulide has neuroprotective properties and may be effective in slowing the progression of Alzheimer's disease. Another potential application is in the treatment of cancer. Nimesulide has been shown to have anti-tumor properties and may be effective in the treatment of various types of cancer. Finally, Nimesulide may be useful in the development of new drugs that target the COX-2 enzyme. By understanding the mechanism of action of Nimesulide, researchers may be able to develop more selective COX-2 inhibitors that have fewer off-target effects.
Méthodes De Synthèse
The synthesis of Nimesulide involves a multi-step process that includes the reaction of 4-chloro-3-nitroanisole with methylamine to form 3-amino-4-chloroanisole. The resulting compound is then reacted with chlorosulfonic acid to form N-(3-chloro-4-methoxyphenyl)sulfonamide. The final step involves the reaction of N-(3-chloro-4-methoxyphenyl)sulfonamide with glycine methyl ester to form N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycine.
Applications De Recherche Scientifique
Nimesulide has been extensively studied for its potential therapeutic applications in various diseases, including arthritis, cancer, and Alzheimer's disease. Several studies have shown that Nimesulide has anti-inflammatory, analgesic, and anti-tumor properties, making it a promising drug candidate for the treatment of these conditions.
Propriétés
IUPAC Name |
2-[(3-chloro-4-methoxyphenyl)sulfonyl-methylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO5S/c1-12(6-10(13)14)18(15,16)7-3-4-9(17-2)8(11)5-7/h3-5H,6H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEAQGEXKTVDYKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)S(=O)(=O)C1=CC(=C(C=C1)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{[(4-methoxyphenyl)amino]methylene}-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5788785.png)


![N'-[(3,5-dimethoxybenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5788798.png)
![N-[3-(trifluoromethoxy)phenyl]-2-naphthamide](/img/structure/B5788828.png)
![6-(3-chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B5788834.png)
![4-(2,3-dihydro-1H-benzo[f]cyclopenta[c]quinolin-4-yl)-1,2-benzenediol](/img/structure/B5788843.png)

![4-methyl-3-[(4-methylbenzyl)thio]-5-(2-thienyl)-4H-1,2,4-triazole](/img/structure/B5788860.png)
![5-[2-methyl-6-(trifluoromethyl)-4H-pyran-4-ylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5788862.png)

